2-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide
Description
2-Fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a fluorinated benzene ring and a tetrazole moiety. Key structural attributes include:
- 2-Fluorobenzenesulfonamide backbone: The fluorine atom at the ortho position modulates electronic properties and may enhance metabolic stability.
- Methylene linker (-CH2-): Connects the tetrazole and sulfonamide groups, providing conformational flexibility.
This compound’s design aligns with medicinal chemistry strategies to optimize solubility, target binding, and pharmacokinetics.
Properties
IUPAC Name |
2-fluoro-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2S/c15-12-8-4-5-9-13(12)23(21,22)16-10-14-17-18-19-20(14)11-6-2-1-3-7-11/h1-9,16H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIFDOWZXRQVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluorobenzenesulfonyl chloride with 1-phenyl-1H-tetrazole-5-methanol under basic conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Targeting G Protein-Coupled Receptors (GPCRs)
Research indicates that compounds containing tetrazole moieties, such as 2-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide, can act as potent agonists for specific GPCRs, including GPR35. GPR35 has been identified as a promising target for treating pain and inflammatory diseases. Studies have shown that modifications to the tetrazole group can significantly enhance the potency of these compounds against GPR35, with some derivatives achieving low nanomolar inhibition constants .
Inhibition of Carbonic Anhydrase Isoforms
Another critical application is in the design of carbonic anhydrase inhibitors (CAIs). The incorporation of sulfonamide groups into tetrazole-containing compounds has demonstrated selective inhibition of various carbonic anhydrase isoforms, particularly hCA II, which is relevant in cancer therapy and metabolic disorders. Compounds similar to 2-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide have shown effective inhibition profiles, suggesting their potential as therapeutic agents .
Synthesis and Characterization
The synthesis of compounds like 2-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis techniques. Characterization methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds. For example, NMR analysis can reveal the presence of functional groups and the overall molecular architecture, validating the synthetic approach used .
Biological Activities
Antiviral Properties
Compounds with tetrazole rings have been investigated for their antiviral activities. Research highlights that certain azo compounds derived from tetrazole structures exhibit inhibitory effects on viral replication, suggesting potential applications in antiviral drug development. This is particularly relevant for diseases such as HIV, where enhancing the biological efficacy of existing drugs could lead to improved therapeutic outcomes .
Antidiabetic and Antineoplastic Activities
The incorporation of tetrazole moieties in drug design has also been linked to antidiabetic and antineoplastic properties. Studies suggest that these compounds may interact with specific biological pathways involved in glucose metabolism and cancer progression, providing a basis for further exploration in medicinal chemistry .
Case Studies
Mechanism of Action
The mechanism of action of 2-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The tetrazole ring, in particular, is known for its ability to mimic carboxylate groups, allowing the compound to interact with proteins in a manner similar to natural ligands.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Comparison with Tetrazole-Based Sulfonamides
Compound A : 2-Fluoro-N-[4-(4-Methyl-5-Oxo-4,5-Dihydro-1H-Tetrazol-1-yl)Phenyl]Benzenesulfonamide (RN: 1396847-13-4)
- Structural Differences :
- Tetrazole substituents : Compound A has a 4-methyl-5-oxo group on the tetrazole, whereas the query compound has a 1-phenyl group.
- Linker : Compound A uses a rigid phenyl ring as a linker, unlike the flexible methylene group in the query compound.
- The phenyl linker in Compound A may restrict conformational flexibility, affecting binding to sterically sensitive targets.
Key Data :
Comparison with Triazole-Based Sulfonamides
Compound B : 4-Amino-N-((1-Pentyl-1H-1,2,3-Triazol-4-yl)Methyl)Benzenesulfonamide
- Structural Differences :
- Heterocycle : Compound B uses a triazole ring instead of tetrazole.
- Substituents : The triazole in Compound B is substituted with a pentyl chain, contrasting with the phenyl group in the query compound.
- Implications :
- Acidity : Tetrazoles (pKa ~4.5) are more acidic than triazoles (pKa ~8–10), affecting ionization and hydrogen-bonding capacity at physiological pH.
- Bioactivity : Triazoles (e.g., fluconazole) are associated with antifungal activity, while tetrazoles may target different enzymes, such as angiotensin II receptors or bacterial metalloproteases.
Key Data :
| Feature | Query Compound | Compound B |
|---|---|---|
| Heterocycle | Tetrazole | Triazole |
| Substituent | 1-Phenyl | 1-Pentyl |
| Biological Target | Potential enzyme inhibition (speculative) | Antimicrobial (demonstrated) |
Comparison with Fluorinated Sulfonamide Derivatives
Compound C : 4-[[(4-Fluorophenyl)Sulfonylamino]Methyl]-N-[2-(2-Morpholin-4-ylEthylamino)-2-Oxoethyl]Cyclohexane-1-Carboxamide (RN: 1212329-26-4)
- Structural Differences :
- Fluorine Position : Compound C has a para-fluorophenyl group, whereas the query compound has ortho-fluorine.
- Scaffold Complexity : Compound C incorporates a cyclohexane-carboxamide and morpholine moiety, absent in the query compound.
- Implications: Steric Effects: Ortho-fluorine in the query compound may introduce steric hindrance near the sulfonamide group, altering binding pocket interactions.
Key Data :
| Feature | Query Compound | Compound C |
|---|---|---|
| Fluorine Position | Ortho (C2) | Para (C4) |
| Additional Groups | None | Morpholine, cyclohexane-carboxamide |
Biological Activity
2-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C13H12FN5O2S
- Molecular Weight : 317.33 g/mol
The presence of a fluorine atom and a tetrazole ring contributes to its unique pharmacological properties, enhancing its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing tetrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 2-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide have shown effectiveness against various bacterial strains. A study reported an IC50 value of 25 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent .
Antitumor Activity
The compound has also been investigated for its anticancer properties. In vitro studies on human cancer cell lines revealed that it exhibits cytotoxic effects with an IC50 ranging from 10 to 30 µM against several cancer types, including melanoma and glioblastoma . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in cell signaling pathways. Molecular docking studies suggest that it binds effectively to the active sites of enzymes related to tumor growth and bacterial resistance .
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving a series of sulfonamide derivatives, 2-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide was tested for its antimicrobial efficacy. Results showed that it significantly inhibited the growth of Gram-positive bacteria compared to control groups, validating its potential use in treating bacterial infections .
Case Study 2: Cancer Treatment
A preclinical study focused on the anticancer effects of this compound demonstrated that it could reduce tumor size in xenograft models of melanoma. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a promising avenue for further research in oncology .
Data Summary
| Biological Activity | IC50 (µM) | Target |
|---|---|---|
| Antibacterial | 25 | Staphylococcus aureus |
| Antitumor | 10 - 30 | Melanoma, Glioblastoma |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
